N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-18-14(19)8-7-12(17-18)15(20)16-10-9-11-5-3-4-6-13(11)21-2/h3-8H,9-10H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSUKSKDOBTHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the class of dihydropyridazine derivatives. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 287.31 g/mol
- CAS Number : 1038001-61-4
The structure features a dihydropyridazine ring with a methoxyphenethyl substituent, which contributes to its unique biological properties. The presence of the ketone group in the structure is significant for its biological interactions.
Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activities and receptor functions. The exact mechanisms are still under investigation, but preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It is hypothesized that the compound could act on neurotransmitter receptors, influencing neurological processes.
Antitumor Activity
A study conducted on similar dihydropyridazine derivatives demonstrated promising antitumor effects. Although specific data on this compound is limited, related compounds have shown:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | 50 | |
| Compound B | EGFR | 30 | |
| Compound C | Aurora-A Kinase | 25 |
These findings suggest that this compound may exhibit similar effects.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented. For example, some derivatives have shown inhibition of nitric oxide production in macrophages, indicating a potential for treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies have indicated that dihydropyridazine derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound exhibited significant cytotoxicity against glioblastoma cells .
- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the unique structural features enhance its interaction with target proteins involved in disease pathways .
-
Therapeutic Applications : Given its structural characteristics and preliminary biological activity data, this compound holds promise for development in several therapeutic areas including:
- Cancer treatment
- Neurological disorders
- Anti-inflammatory therapies
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound 20 (from )
- Structure : N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide.
- Key Differences :
- Fluorine atoms at the 4-position of the phenyl ring and 3-fluoro-4-methoxybenzyl group.
- Trans-3-methoxycyclobutylamine substituent.
- Synthesis : Synthesized via analogous methods to other derivatives, yielding 55% .
- Implications: Fluorine and methoxycyclobutyl groups may enhance proteasome inhibitory activity (implied by the study’s focus on Trypanosoma cruzi proteasome inhibitors) and alter metabolic stability.
N-(3,4-Dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 923153-24-6, from )
- Structure : Differs in the aromatic substituent (3,4-dimethoxyphenyl vs. 2-methoxyphenethyl).
- Key Differences :
- Methoxy groups at the 3- and 4-positions of the phenyl ring.
- Lacks the phenethyl chain, reducing lipophilicity compared to the target compound.
Physicochemical and Structural Properties
1-(2-{[(1H-Benzimidazol-2-yl)methyl]amino}-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide (from )
- Structure: Features a benzimidazole-methylamino side chain.
- Key Differences :
- Bulky benzimidazole group introduces steric hindrance.
- Increased aromaticity may reduce solubility compared to the methoxyphenethyl group in the target compound.
- Implications : Benzimidazole derivatives are often associated with antiparasitic activity, suggesting divergent biological targets .
N-[(1Z)-(Methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide (from )
- Structure: Contains a methoxyimino methyl group and 4-phenoxy substituent.
- Key Differences: Phenoxy group at position 4 and methoxyimino moiety. Higher molar mass (364.35 g/mol) compared to the target compound (estimated ~340–350 g/mol).
- Implications: The imino group may enhance hydrogen-bonding capacity, while the phenoxy group could influence π-π stacking interactions .
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Compound 20’s 55% yield highlights the impact of fluorine and methoxycyclobutyl groups on reaction efficiency .
- Lipophilicity : The phenethyl chain in the target compound likely enhances membrane permeability compared to phenyl or benzimidazole derivatives .
- Target Selectivity : Fluorine substituents (Compound 20) and benzimidazole groups () may redirect activity toward distinct biological targets, such as proteasomes or parasitic enzymes.
Q & A
Q. What are the key structural features of N-(2-methoxyphenethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how do they influence its chemical reactivity?
The compound features a dihydropyridazine core with a carboxamide group at position 3, a methoxy-substituted phenethyl chain at position N1, and a methyl group at position 1. These functional groups dictate its reactivity:
- The methoxyphenethyl moiety introduces steric bulk and electron-donating effects, potentially hindering nucleophilic attacks at adjacent sites.
- The dihydropyridazine ring is susceptible to oxidation, affecting stability under aerobic conditions.
- The carboxamide group enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .
Q. What methods are recommended for synthesizing this compound, and how can reaction yields be optimized?
Synthesis typically involves multi-step reactions, such as:
Condensation : Coupling a pyridazine-3-carboxylic acid derivative with 2-methoxyphenethylamine.
Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) groups to prevent side reactions.
Cyclization : Under acidic or basic conditions to form the dihydropyridazine ring.
Q. Optimization Strategies :
- Temperature : Lower temperatures (0–5°C) reduce side reactions during coupling steps.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Pd-based catalysts improve cross-coupling efficiency.
Yields can reach ~60–75% with rigorous purification (e.g., column chromatography) .
Q. How can researchers confirm the purity and structural integrity of the synthesized compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks. For example, the methoxy group shows a singlet at ~3.8 ppm.
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 331.13).
- X-ray Crystallography : Resolves stereochemistry and packing modes (using SHELX software for refinement) .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates. IC₅₀ values indicate potency.
- Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled antagonists) quantify affinity (Kᵢ values).
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses in target proteins like cyclooxygenase-2 (COX-2) .
Q. How do steric and electronic factors of substituents impact pharmacological activity?
| Substituent | Effect on Activity |
|---|---|
| 2-Methoxyphenethyl | Enhances lipophilicity and membrane permeability but may reduce solubility in aqueous media. |
| Methyl at N1 | Stabilizes the dihydropyridazine ring against oxidation, prolonging half-life in vitro. |
| Carboxamide | Facilitates hydrogen bonding with catalytic residues (e.g., in kinases or proteases). |
Modifying the methoxy group to halogens (e.g., Br) increases electrophilicity but may introduce toxicity .
Q. What analytical approaches resolve contradictions in experimental data (e.g., conflicting bioactivity results)?
- Orthogonal Assays : Validate cytotoxicity results using both MTT and ATP-based assays.
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity.
- Crystallographic Data : Compare ligand-bound vs. unbound protein structures to confirm binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
